molecular formula C11H24ClN B1532921 3-Hexylpiperidine hydrochloride CAS No. 956325-98-7

3-Hexylpiperidine hydrochloride

Cat. No.: B1532921
CAS No.: 956325-98-7
M. Wt: 205.77 g/mol
InChI Key: PDDAPJUJOMYOEH-UHFFFAOYSA-N
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Description

3-Hexylpiperidine hydrochloride is a chemical compound with the CAS Number: 956325-98-7 . It has a molecular weight of 205.77 . It is a powder in physical form . The IUPAC name for this compound is this compound .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H23N.ClH/c1-2-3-4-5-7-11-8-6-9-12-10-11;/h11-12H,2-10H2,1H3;1H . The InChI key is PDDAPJUJOMYOEH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 205.77 . The storage temperature is room temperature .

Scientific Research Applications

1. Medicinal Chemistry Applications

  • Antimalarial and Antiangiogenic Alkaloids Synthesis : The asymmetric dihydroxylation of amino-functionalized vinyl sulfone has been utilized for synthesizing enantiomerically enriched building blocks. These were used to synthesize antimalarial alkaloids febrifugine and its antiangiogenic analogue, halofuginone (McLaughlin & Evans, 2010).
  • Cytotoxic Alkaloids from Marine Sponge : New 3-alkylpiperidine alkaloids exhibiting cytotoxic properties were isolated from a marine sponge, showing potential as cancer therapeutic agents (Matsunaga, Miyata, VAN SOEST, & Fusetani, 2004).
  • Antibacterial and Antifungal Activities : Certain 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones demonstrated a range of antibacterial activities against various strains and showed strong antifungal activities (Gopalakrishnan, Thanusu, Kanagarajan, & Govindaraju, 2009).

2. Biochemical Research

  • Radiopharmaceuticals for PET Imaging : Derivatives of 3,4-hydroxypyridinones, related to 3-Hexylpiperidine hydrochloride, have been studied for in vivo Fe3+ sequestration and are used in clinical treatment of iron overload. They are also developed for PET imaging with Gallium-68 (Cusnir, Imberti, Hider, Blower, & Ma, 2017).

3. Materials Science Applications

  • Corrosion Inhibition of Carbon Steel : 1-Hexylpyridinium bromide, closely related to this compound, demonstrated efficacy as a corrosion inhibitor for carbon steel in hydrochloric acid environments, revealing its potential in industrial applications (Aoun, 2017).

Safety and Hazards

The safety information for 3-Hexylpiperidine hydrochloride indicates that it has a signal word of "Warning" . The hazard statements include “Highly flammable liquid and vapor”, “Harmful if swallowed”, “Toxic in contact with skin or if inhaled”, “Causes severe skin burns and eye damage”, and "Harmful to aquatic life" .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery . Future research directions could include further exploration of these applications and the development of new synthetic methods for piperidine derivatives .

Properties

IUPAC Name

3-hexylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-2-3-4-5-7-11-8-6-9-12-10-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDAPJUJOMYOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956325-98-7
Record name 3-hexylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hexylpiperidine hydrochloride
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